N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)35(31,32)15-24(29)26-18-6-7-21-22(12-18)34-16-33-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJGUDNWDEXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the reaction of benzo[d][1,3]dioxole derivatives with indole and piperidine moieties. The structural formula can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 378.45 g/mol |
| Molecular Formula | C18H22N4O5S |
| CAS Number | 954629-63-1 |
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential in inhibiting cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.
Case Study:
A study demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 25 µM, indicating a moderate level of potency against these cells .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been evaluated for its effects on serotonin and norepinephrine transporters, which are critical targets for antidepressant drugs.
Research Findings:
In vitro assays revealed that related compounds exhibited high affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), with Ki values in the low nanomolar range (e.g., Ki = 10.3 nM for SERT) . This suggests potential use in treating depression and anxiety disorders.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable oral bioavailability and a half-life conducive to therapeutic use.
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability | 35.6% |
| Half-life (oral) | 2.6 hours |
| Maximum Concentration | 133.9 ng/mL |
Safety Profile
Acute toxicity studies have shown that the compound has a higher safety threshold compared to standard antidepressants like duloxetine, with an LD50 value indicating lower toxicity . This is a promising aspect for further development as a therapeutic agent.
類似化合物との比較
Comparison with Structural Analogs
Structural Features
The following table highlights structural differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Core: The target compound’s indole-sulfonyl group distinguishes it from analogs with pyrimidoindole (), thiazolo-triazole (), or triazole cores ().
- Substituent Effects : The 4-methylpiperidin-1-yl group in the target compound may enhance blood-brain barrier penetration compared to the 4-methoxyphenyl () or furan-2-yl () groups, which are more polar.
Bioactivity and Functional Insights
Limited bioactivity data is available in the evidence, but inferences can be drawn:
- Anti-Exudative Activity : Triazolyl-thioacetamide analogs (e.g., ) show anti-inflammatory activity comparable to diclofenac sodium, suggesting the sulfonyl/thioacetamide scaffold may modulate inflammatory pathways.
- Antioxidant Potential: Benzodioxol-containing compounds (e.g., ) are often associated with antioxidant properties due to the piperonyl group’s radical-scavenging capacity.
- Metabolic Stability : The 4-methylpiperidin-1-yl group in the target compound may reduce hepatic clearance compared to analogs with methoxy or furan substituents .
Q & A
Q. What controls are essential for validating target engagement in enzyme assays?
- Methodological Answer :
- Negative controls : Include reactions without ATP/substrate to rule out non-enzymatic effects .
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Blinding : Assign compound codes to minimize bias in data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
